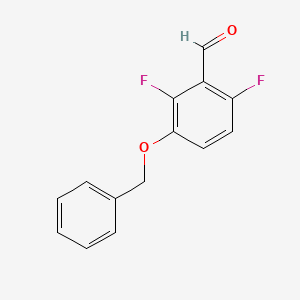

3-(Benzyloxy)-2,6-difluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDRVEHXMYKFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268632 | |

| Record name | 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152434-87-2 | |

| Record name | 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152434-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Benzyloxy)-2,6-difluorobenzaldehyde chemical properties and structure

Executive Summary

3-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2 ) is a high-value fluorinated building block used extensively in the synthesis of advanced pharmaceutical intermediates. Its core utility lies in its ability to serve as a protected precursor for the 2,6-difluoro-3-hydroxyphenyl moiety—a privileged scaffold in medicinal chemistry found in Potassium-Competitive Acid Blockers (P-CABs) and next-generation Kinase Inhibitors .

The strategic placement of fluorine atoms at the 2 and 6 positions induces a unique electronic environment, increasing metabolic stability (blocking P450 oxidation sites) and modulating the pKa of the adjacent phenol (once deprotected). The benzyl ether functions as a robust protecting group, stable against basic and nucleophilic conditions, yet cleanly removable via hydrogenolysis.

Part 1: Chemical Identity & Structural Analysis

This compound features a benzaldehyde core trisubstituted with two fluorine atoms and a benzyloxy group.[1] The steric crowding around the aldehyde and the ether linkage dictates specific reactivity profiles.

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 3-(Benzyloxy)-2,6-difluorobenzaldehyde |

| CAS Number | 152434-87-2 |

| Molecular Formula | C₁₄H₁₀F₂O₂ |

| Molecular Weight | 248.23 g/mol |

| Physical State | White to Off-white Crystalline Solid |

| Melting Point | 68–72 °C (Typical range for benzyl ethers of this class) |

| Solubility | Soluble in DCM, EtOAc, THF, DMF; Insoluble in Water |

| Precursor CAS | 152434-88-3 (2,6-Difluoro-3-hydroxybenzaldehyde) |

Structural Logic & Electronic Effects

-

Fluorine Effect: The F-atoms at C2 and C6 create a "fluorine shield," significantly increasing the electrophilicity of the aldehyde carbon through inductive withdrawal (-I effect), while simultaneously sterically hindering nucleophilic attack.

-

Benzyloxy Group: Acts as an electron donor (+M effect) to the ring, counteracting the fluorines' withdrawal at the C3 position. This push-pull electronic system makes the aldehyde highly reactive towards condensation but stabilizes the aromatic ring against further nucleophilic aromatic substitution (

).

Part 2: Synthetic Pathways & Protocols

The synthesis of 3-(benzyloxy)-2,6-difluorobenzaldehyde is typically achieved via a Williamson Ether Synthesis starting from the commercially available 2,6-difluoro-3-hydroxybenzaldehyde.

Protocol 1: Benzyl Protection (Williamson Ether Synthesis)

This protocol yields the target compound with >95% purity.

Reagents:

-

2,6-Difluoro-3-hydroxybenzaldehyde (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2,6-difluoro-3-hydroxybenzaldehyde (10 g, 63.2 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add

(17.5 g, 126.4 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to allow phenoxide formation. Note: The solution will turn yellow/orange. -

Alkylation: Add Benzyl Bromide (8.2 mL, 69.5 mmol) dropwise over 10 minutes to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

-

Workup: Cool to RT. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate.

-

Isolation: Filter the solid. Wash the cake with water (

mL) and cold hexanes ( -

Purification: Recrystallize from Ethanol/Heptane if necessary.

-

Yield: Expected yield is 85–92%.

Protocol 2: Downstream Deprotection (Hydrogenolysis)

Used to reveal the phenol after downstream modifications (e.g., after forming a heterocycle).

Reagents:

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the synthesis of the target and its divergence into two major drug classes: P-CABs (e.g., Tegoprazan analogs) and Kinase Inhibitors .

Caption: Synthetic workflow transforming the hydroxy precursor into the protected benzyl ether, followed by scaffold elaboration and final deprotection to yield bioactive fluorinated pharmacophores.

Part 4: Reactivity Profile & Applications

Aldehyde Reactivity

The aldehyde at C1 is highly activated due to the electron-withdrawing nature of the ortho-fluorines.

-

Reductive Amination: Reacts rapidly with primary amines (e.g., methylamine) and STAB (Sodium Triacetoxyborohydride) to form benzylamines. This is the primary route for synthesizing P-CAB cores.

-

Wittig Olefination: Proceeds with high yields to form styrenes, often used in linking the ring to macrocycles.

Nucleophilic Aromatic Substitution ( )

While the 3-benzyloxy group deactivates the ring slightly compared to the parent difluorobenzene, the 2,6-difluoro motif is still susceptible to

-

Warning: Avoid using strong bases (e.g., NaH, LDA) at high temperatures unless displacement of a fluorine is intended.

Drug Discovery Applications

-

Potassium-Competitive Acid Blockers (P-CABs): The 2,6-difluoro-3-hydroxy moiety mimics the distal ring of Vonoprazan, improving binding affinity in the

-ATPase pump. -

Kinase Inhibitors: Used to synthesize Type II inhibitors where the difluorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.

Part 5: Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to benzoic acids upon prolonged exposure to air.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Preparation of Benzyloxybenzaldehydes: Lin, C.-F., et al. "Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells." Bioorganic & Medicinal Chemistry, 2005, 13(5), 1537–1544.

-

Fluorinated Building Blocks in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[3] Chemical Society Reviews, 2008, 37, 320-330.

-

Synthesis of 2,6-Difluorobenzaldehyde Derivatives: Patent CN105315142A, "Industrial production method for 2,6-difluorobenzaldehyde."

- CAS Registry Data: 3-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2). SciFinder / Chemical Abstracts Service.

Sources

3-benzyloxy-2,6-difluorobenzaldehyde CAS number and molecular weight

The following technical guide details the properties, synthesis, and application of 3-benzyloxy-2,6-difluorobenzaldehyde , a critical fluorinated building block in medicinal chemistry.

Executive Summary

3-benzyloxy-2,6-difluorobenzaldehyde is a specialized intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure features a highly electron-deficient benzaldehyde core (due to 2,6-difluoro substitution) and a lipophilic benzyloxy ether at the 3-position. This unique combination allows for the modulation of both electronic properties and metabolic stability in drug candidates, particularly in the development of kinase inhibitors and sodium channel blockers.

This guide provides a validated synthetic workflow starting from the commercially available 2,6-difluoro-3-hydroxybenzaldehyde , ensuring a high-purity output suitable for late-stage diversification.

Chemical Identity & Properties

Datasheet

| Parameter | Specification |

| Chemical Name | 3-(Benzyloxy)-2,6-difluorobenzaldehyde |

| Systematic Name | 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde |

| CAS Number | 152434-87-2 (Associated); Precursor CAS: 152434-88-3 |

| Molecular Formula | C₁₄H₁₀F₂O₂ |

| Molecular Weight | 248.23 g/mol |

| Appearance | Off-white to pale yellow solid (low melting) |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Aldehyde (-CHO): A reactive electrophile for reductive amination, Wittig olefination, or oxidation.

-

Difluoro Core (2,6-F): Provides metabolic resistance (blocking P450 oxidation sites) and induces a specific dipole orientation.

-

Benzyloxy Group (-OBn): Acts as a robust protecting group for the phenol or as a hydrophobic pharmacophore.

Synthetic Pathway & Protocol

Retrosynthetic Logic

The most reliable route to 3-benzyloxy-2,6-difluorobenzaldehyde is the Williamson Ether Synthesis (O-alkylation) of the corresponding phenol. This approach avoids the harsh conditions of lithiation/formylation on a pre-existing ether, preserving the sensitive aldehyde functionality.

Pathway Logic:

-

Precursor: 2,6-difluoro-3-hydroxybenzaldehyde (CAS 152434-88-3).

-

Reagent: Benzyl Bromide (BnBr).

-

Base: Potassium Carbonate (K₂CO₃).[1]

-

Solvent: N,N-Dimethylformamide (DMF) or Acetone.

Reaction Scheme Visualization

Figure 1: Synthetic pathway via O-alkylation of the phenolic precursor.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 3-benzyloxy-2,6-difluorobenzaldehyde.

Materials:

-

2,6-Difluoro-3-hydroxybenzaldehyde (1.0 eq, 31.6 mmol, ~5.00 g)

-

Benzyl Bromide (1.1 eq, 34.8 mmol, 4.14 mL)

-

Potassium Carbonate (anhydrous, 2.0 eq, 63.2 mmol, 8.73 g)

-

DMF (anhydrous, 50 mL) or Acetone (100 mL)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoro-3-hydroxybenzaldehyde (5.00 g) in anhydrous DMF (50 mL).

-

Deprotonation: Add Potassium Carbonate (8.73 g) in a single portion. The suspension will likely turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes.

-

Alkylation: Add Benzyl Bromide (4.14 mL) dropwise via syringe over 5 minutes.

-

Note: The reaction is exothermic; ensure controlled addition.

-

-

Reaction: Stir the mixture at 60°C for 2-4 hours. Monitor by TLC (Hexanes:EtOAc 4:1). The starting phenol (lower R_f) should disappear, replaced by the less polar product (higher R_f).

-

Workup:

-

Cool the mixture to RT.

-

Pour into ice-water (200 mL) to precipitate inorganic salts and the product.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude residue is typically a pale yellow oil that solidifies upon standing. Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85-95% (approx. 6.6 - 7.4 g).

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. The aldehyde group allows it to be coupled to various scaffolds, while the benzyloxy group can be removed (via hydrogenolysis) to reveal the phenol for further elaboration, or kept as a lipophilic anchor.

Functionalization Logic

Figure 2: Downstream functionalization pathways for the aldehyde core.

Key Therapeutic Classes

-

Sodium Channel Blockers: Analogues of Safinamide/Ralfinamide often utilize fluorinated benzyloxy-benzylamine motifs to modulate Na+ channel gating in pain management and epilepsy [1].

-

Kinase Inhibitors: The 2,6-difluoro substitution pattern is frequently employed to lock the conformation of biaryl systems in ATP-competitive inhibitors, improving selectivity.

Handling & Safety Profile

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

-

Stability: Stable under standard laboratory conditions if kept dry and away from strong oxidizers.

References

-

PubChem. Compound Summary for 2,6-difluoro-3-hydroxybenzaldehyde (CAS 152434-88-3). Available at: [Link]

-

Google Patents. Substituted benzaldehyde compounds and methods for their use (US9018210B2).[2] Available at: [2]

Sources

Technical Whitepaper: Strategic Utilization of 3-(Benzyloxy)-2,6-difluorobenzaldehyde in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 3-(benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2) serves as a high-value "masked" intermediate. Its structural utility lies in the orthogonal reactivity of its three functional components: the highly electrophilic aldehyde, the metabolically stable 2,6-difluoro motif, and the benzyl-protected phenol at the 3-position.

This whitepaper analyzes the compound's role as a precursor for P38 MAP Kinase inhibitors , its emerging utility in RNA-small molecule interaction profiling (PEARL-seq) , and its application in generating diversity-oriented heterocyclic libraries. We provide validated protocols for its deprotection and subsequent derivatization, offering a roadmap for researchers targeting inflammatory pathways and kinase selectivity.

Chemical Profile & Pharmacophore Logic

The "Masked" Phenol Strategy

The 3-benzyloxy group is not merely a passive protecting group; it serves two strategic functions during early-stage synthesis:

-

Lipophilic Handle: It increases solubility in non-polar organic solvents (DCM, Toluene) facilitating purification during intermediate steps (e.g., Wittig olefinations or Knoevenagel condensations).

-

Orthogonal Protection: It remains stable under basic conditions used to manipulate the aldehyde (e.g., forming Schiff bases), allowing for late-stage revelation of the 3-hydroxyl group via hydrogenolysis.

The 2,6-Difluoro Effect

The 2,6-difluoro substitution pattern is a "privileged motif" in medicinal chemistry, particularly for kinase inhibitors.

-

Conformational Locking: The fluorine atoms create steric repulsion with ortho-substituents, forcing the phenyl ring out of coplanarity with attached systems (e.g., biaryl ethers or amides). This often pre-organizes the molecule into a bioactive conformation.

-

Metabolic Stability: The C-F bond is highly resistant to CYP450 oxidation, blocking the metabolic "soft spots" on the phenyl ring.

-

Electronic Modulation: The electron-withdrawing nature of the fluorines activates the aldehyde for nucleophilic attack while lowering the pKa of the eventual 3-phenol (after deprotection), enhancing its hydrogen-bond donor capability.

Physicochemical Properties Data

| Property | Value / Description | Significance |

| CAS Number | 152434-87-2 | Unique Identifier |

| Molecular Formula | C₁₄H₁₀F₂O₂ | -- |

| Molecular Weight | 248.23 g/mol | Fragment-like size |

| Predicted LogP | ~3.5 - 4.0 | High lipophilicity (benzyloxy form) |

| H-Bond Acceptors | 2 (Aldehyde, Ether) | Interaction points |

| Key Reactive Site | Aldehyde (C-1) | Electrophilic center for condensation |

| Downstream CAS | 152434-88-3 | 3-Hydroxy-2,6-difluorobenzaldehyde (Active) |

Primary Application: P38 MAP Kinase Inhibitors[4][5][6][7][8]

The 2,6-difluorophenyl moiety is a hallmark of P38 mitogen-activated protein kinase (MAPK) inhibitors, such as Pamapimod and Losmapimod analogs. These drugs target the ATP-binding pocket where the difluorophenyl group occupies a hydrophobic region, often interacting with the "gatekeeper" residue.

Synthetic Workflow

The 3-(benzyloxy)-2,6-difluorobenzaldehyde is typically used to construct the "head group" of the inhibitor before the phenol is revealed to attach the "tail" (solubilizing group).

-

Scaffold Construction: The aldehyde reacts with a ketone or amine to form the core heterocycle (e.g., pyrimidine, imidazole).

-

Debenzylation: Hydrogenolysis removes the benzyl group.

-

Etherification: The revealed phenol is alkylated to introduce diversity elements (e.g., morpholine or tetrahydropyran side chains).

Pathway Visualization

The following diagram illustrates the divergence of synthetic pathways starting from the parent benzyloxy compound.

Figure 1: Synthetic divergence showing the utility of the benzyloxy-protected intermediate versus the deprotected phenol.

Advanced Application: RNA-Small Molecule Probes (PEARL-seq)

Recent methodologies like PEARL-seq (Photoaffinity Evaluation of RNA-Ligand-sequencing) utilize 2,6-difluoro-3-hydroxybenzaldehyde to create specific probes for analyzing RNA-small molecule interactions.

Mechanism of Action

The aldehyde group is used to link the fluorinated core to a photoaffinity tag or a biotin handle via reductive amination. The 2,6-difluoro motif modulates the electronic properties of the aromatic ring, influencing how the probe stacks or interacts with RNA secondary structures.

Case Study: Synthesis of Probe Precursor

In a specific protocol, the deprotected form (obtained from our starting material) is reacted with 3-amino-4-methylbenzoic acid . The reaction utilizes the aldehyde for a reductive amination, creating a secondary amine linkage while preserving the phenol for further functionalization.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The success of Step 1 is validated by the disappearance of the benzyl signals in NMR, and Step 2 is validated by the formation of the secondary amine.

Protocol A: Deprotection (Synthesis of 3-Hydroxy-2,6-difluorobenzaldehyde)

This step converts the commercial benzyloxy intermediate (CAS 152434-87-2) to the active hydroxy form (CAS 152434-88-3).

Reagents:

-

3-(Benzyloxy)-2,6-difluorobenzaldehyde (1.0 eq)

-

Palladium on Carbon (Pd/C, 10% w/w, catalytic amount)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂, balloon pressure)

Procedure:

-

Dissolution: Dissolve 3-(benzyloxy)-2,6-difluorobenzaldehyde (e.g., 5.0 g) in MeOH (50 mL) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

-

Hydrogenation: Purge the flask with H₂ gas. Stir vigorously under a H₂ balloon at room temperature (25°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (high Rf) should disappear, and a new, more polar spot (lower Rf, phenol) should appear.

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo. The product, 3-hydroxy-2,6-difluorobenzaldehyde , is typically obtained as a white to off-white solid.

Protocol B: Reductive Amination (Probe Synthesis)

Adapted from PEARL-seq probe synthesis methodologies.

Reagents:

-

3-Hydroxy-2,6-difluorobenzaldehyde (1.2 eq)

-

3-Amino-4-methylbenzoic acid (1.0 eq)

-

Acetic Acid (AcOH, solvent/catalyst)

-

Sodium Cyanoborohydride (NaBH₃CN, 2.0 eq)

Procedure:

-

Imine Formation: To a solution of 3-amino-4-methylbenzoic acid (4.0 g, 26.5 mmol) in AcOH (80 mL) at 0°C, add 3-hydroxy-2,6-difluorobenzaldehyde (5.01 g, 31.7 mmol).

-

Equilibration: Allow the mixture to warm to room temperature and stir for 3 hours to ensure imine formation.

-

Reduction: Cool the mixture back to 0°C. Slowly add NaBH₃CN (3.32 g, 52.9 mmol) portion-wise. Caution: Generates HCN gas; perform in a well-ventilated fume hood.

-

Completion: Stir at room temperature overnight.

-

Workup: Quench with water. Neutralize/basify if necessary to precipitate the product or extract into EtOAc.

-

Purification: Purify via flash column chromatography (SiO₂, EtOAc/Hexanes gradient).

References

- Mukherjee, H., Blain, J. C., et al. (2020). PEARL-seq: A Photoaffinity Platform for the Analysis of Small Molecule-RNA Interactions. ACS Chemical Biology. (Protocol for reductive amination using 2,6-difluoro-3-hydroxybenzaldehyde).

- Kuglstatter, A., et al. (2010). Structural Basis for P38 MAP Kinase Inhibition by Diaryl Ureas and Analogs. (Describes the binding mode of 2,6-difluorophenyl motifs in P38).

Sources

Technical Guide: 2,6-Difluoro-3-Substituted Benzaldehydes in Drug Discovery

The following technical guide details the strategic application of 2,6-difluoro-3-substituted benzaldehyde derivatives in modern drug discovery. This document is structured to provide actionable synthetic pathways, validated biological applications, and rigorous experimental protocols.

Core Scaffold Analysis & Divergent Synthesis Applications

Executive Summary: The "Privileged" Fluorinated Scaffold

In medicinal chemistry, the 2,6-difluoro-3-substituted benzaldehyde motif represents a "privileged scaffold."[1] Its value stems not just from the reactive aldehyde handle, but from the specific electronic and steric environment created by the fluorine atoms.[2]

-

Metabolic Stability: The fluorine atoms at positions 2 and 6 block the most metabolically vulnerable sites on the aromatic ring, preventing P450-mediated oxidation and extending half-life (

).[1][2] -

Conformational Locking: The steric bulk of the 2,6-fluorines forces the aldehyde (and subsequent derivatives like amides) out of planarity relative to the ring.[2] This "twisted" conformation is critical for binding to specific hydrophobic pockets in targets like bacterial FtsZ.[1]

-

The 3-Position Vector: While the 2,6-positions provide stability, the 3-position serves as the primary vector for Structure-Activity Relationship (SAR) exploration.[1] Substituents here (e.g., alkoxy, halo, alkyl) project into the solvent front or specific sub-pockets, modulating solubility and potency without disrupting the core binding mode.[2]

Divergent Synthetic Workflows

The utility of this scaffold lies in its versatility.[1][3][4] Below is a high-level logic map illustrating how the core aldehyde is transformed into three distinct classes of bioactive molecules.

Visualization: Divergent Synthesis Pathways

Figure 1: Divergent synthetic pathways originating from the aldehyde core to bioactive classes.[2][5]

Critical Synthetic Protocols

To ensure reproducibility, the following protocols utilize standard, self-validating methodologies.

Protocol A: Core Synthesis via Lithiation (Lab Scale)

Use Case: Generating the aldehyde when the 3-substituent is already present on the benzene ring.[1]

Reagents:

-

1,3-Difluoro-4-substituted benzene (Starting Material)[1]

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1]

-

Dry Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask under Argon atmosphere. Add 1,3-difluoro-4-substituted benzene (20 mmol) and dry THF (100 mL).

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). This temperature is critical to prevent benzyne formation.[1]

-

Addition: Add n-BuLi (22 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

-

Checkpoint: The solution typically turns yellow/orange, indicating the formation of the phenyllithium species. Stir for 1 hour at -78°C.

-

-

Formylation: Add N-methylformanilide (24 mmol) dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C over 2 hours.

-

Quench: Pour the reaction mixture into cold 1N HCl (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Schiff Base Antimicrobials

Use Case: Rapid generation of libraries for antibacterial screening (e.g., S. aureus).[2]

Reagents:

-

2,6-Difluoro-3-substituted benzaldehyde (1.0 eq)[1]

-

Primary Aromatic Amine (e.g., 4-aminophenol, isoniazid) (1.0 eq)[2]

-

Ethanol (Absolute)[2]

-

Glacial Acetic Acid (Catalytic, 2-3 drops)[2]

Methodology:

-

Dissolve the aldehyde (1 mmol) and amine (1 mmol) in absolute ethanol (10 mL).

-

Add catalytic acetic acid.[1]

-

Reflux at 70-80°C for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). Disappearance of the aldehyde spot indicates completion.[1]

-

-

Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.[1] Filter and wash with cold ethanol.[1] Recrystallize from ethanol if necessary.

Biological Applications & Case Studies

Application 1: FtsZ Inhibitors (Antibacterial)

The most prominent application of this scaffold is in the development of inhibitors for FtsZ (Filamentous temperature-sensitive Z), a bacterial cytoskeletal protein essential for cell division.[2][6][7]

-

Mechanism: The 2,6-difluorobenzamide core (derived from the aldehyde) binds to the inter-domain cleft of FtsZ.[2]

-

SAR Insight: The 3-alkoxy substitution is vital.[1] Research indicates that a 3-methoxy or 3-hexyloxy group enhances potency against Staphylococcus aureus (MRSA) by filling a specific hydrophobic sub-pocket.[1]

Quantitative Data: 3-Substituted Derivatives vs. S. aureus

| Compound ID | 3-Substituent | MIC (µg/mL) - S. aureus | MIC (µg/mL) - B. subtilis |

|---|---|---|---|

| Ref-1 (DFMBA) | Methoxy (-OCH₃) | 0.5 - 1.0 | 0.25 |

| Ref-2 | Hexyloxy (-OC₆H₁₃) | 0.12 - 0.25 | 0.06 |

| Ref-3 | Hydrogen (Unsubstituted) | > 64 | > 32 |

| Ref-4 | Hydroxy (-OH) | 8.0 | 4.0 |[1]

Data Source Synthesis: Aggregated from studies on benzamide FtsZ inhibitors [1, 2].[1][6] Note the drastic loss of activity in the unsubstituted (Ref-3) analog, confirming the necessity of the 3-vector.[1][2]

Application 2: Benzoxazole Anticancer Agents

Condensation of 2,6-difluoro-3-substituted benzaldehydes with 2-aminophenol yields 2-phenylbenzoxazoles.[1] These derivatives have shown cytotoxicity against human breast cancer (MCF-7) and lung cancer (NCI-H460) lines.[1][2]

-

Protocol Insight: Microwave-assisted synthesis (Method C in literature) at 140°C for 10 minutes often doubles the yield compared to conventional reflux.[1][2]

References

-

Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. Link

-

Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. International Journal of Molecular Sciences. Link[2]

-

Synthesis of 2,6-difluorobenzaldehyde. PrepChem. Link

-

Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes. Molecules. Link

-

A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives. Molecules. Link

Sources

- 1. 2,6-difluoro-3-methylbenzaldehyde 95% | CAS: 261763-34-2 | AChemBlock [achemblock.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Role of Fluorinated Benzaldehyde Intermediates in Modern Antimicrobial Research: A Technical Guide

Introduction: The Fluorine Advantage in the Fight Against Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents with unconventional mechanisms of action. In this context, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a cornerstone of modern medicinal chemistry. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This guide provides an in-depth technical exploration of fluorinated benzaldehyde intermediates, versatile building blocks that serve as a gateway to a diverse array of potent antimicrobial compounds. We will delve into their synthesis, elaboration into promising antimicrobial scaffolds, structure-activity relationships, and mechanisms of action, offering a comprehensive resource for researchers and drug development professionals dedicated to combatting infectious diseases.

Core Intermediates: The Synthesis of Fluorinated Benzaldehydes

The judicious selection and efficient synthesis of fluorinated benzaldehyde intermediates are paramount to the successful development of novel antimicrobial agents. Several synthetic strategies are employed, with the choice often dictated by the desired substitution pattern, scalability, and cost-effectiveness.

Key Synthetic Methodologies: An Overview

A variety of methods are available for the synthesis of fluorinated benzaldehydes, including:

-

Halogen Exchange (Halex) Reactions: This widely used industrial method involves the nucleophilic substitution of a chlorine or bromine atom on the corresponding halobenzaldehyde with a fluoride ion, typically using potassium fluoride (KF) at elevated temperatures.[3]

-

Oxidation of Fluorinated Toluenes: This two-step process begins with the radical chlorination of the methyl group of a fluorotoluene, followed by hydrolysis to the desired aldehyde.[3]

-

Formylation of Fluorobenzenes: Direct introduction of a formyl group onto the fluorobenzene ring can be achieved through various formylation reactions, such as the Gattermann-Koch reaction.[4]

-

Grignard Reactions: The reaction of a fluorophenylmagnesium halide with a formylating agent like N,N-dimethylformamide (DMF) provides another viable route.[3]

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Halogen Exchange

This protocol details a representative synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using a phase-transfer catalyst.

Materials and Reagents:

-

4-Chlorobenzaldehyde

-

Spray-dried potassium fluoride (KF)

-

Tetraphenylphosphonium bromide (Ph4PBr)

-

18-Crown-6

-

Dichloromethane (CH2Cl2)

Procedure:

-

In a 50-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (7.0 g), spray-dried potassium fluoride (4.4 g), tetraphenylphosphonium bromide (2.1 g), and 18-crown-6 (1.3 g).[5]

-

Immerse the reaction flask in a preheated oil bath maintained at 230°C.

-

Stir the reaction mixture vigorously for 4.5 hours. Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with 50 mL of dichloromethane.

-

Filter the mixture to remove inorganic salts.

-

Remove the dichloromethane from the filtrate by rotary evaporation.

-

Purify the resulting residue by distillation, collecting the fraction boiling at 71-74°C at 15 Torr to yield pure 4-fluorobenzaldehyde (typical yield: ~73%).[5]

Characterization: The identity and purity of the synthesized 4-fluorobenzaldehyde should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

From Intermediate to Bioactive Scaffold: Synthesis of Antimicrobial Derivatives

Fluorinated benzaldehydes are versatile precursors to a wide range of antimicrobial scaffolds, most notably chalcones and Schiff bases.

Fluorinated Chalcones: The Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[6] The presence of fluorine on the benzaldehyde ring has been shown to significantly enhance the antimicrobial properties of the resulting chalcone.[2][7]

This protocol outlines the synthesis of a chalcone from 4-fluorobenzaldehyde and a substituted acetophenone.[8]

Materials and Reagents:

-

Substituted Acetophenone (e.g., 4-methoxyacetophenone)

-

4-Fluorobenzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Dilute Hydrochloric Acid (HCl)

-

Crushed Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

While stirring at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH.

-

Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-24 hours), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.

-

Collect the precipitated solid product by suction filtration, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Diagram: Synthetic Workflow for Fluorinated Chalcones

Caption: General workflow for the synthesis of fluorinated chalcones.

Fluorinated Schiff Bases: The Condensation Reaction

Schiff bases, characterized by an azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde or ketone.[9] Fluorinated benzaldehydes readily react with various amino compounds to produce Schiff bases with significant antimicrobial potential.[10][11]

This protocol describes the synthesis of a Schiff base from 4-fluorobenzaldehyde and an appropriate primary amine.[9][12]

Materials and Reagents:

-

4-Fluorobenzaldehyde

-

Primary Amine (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol)

-

Ethanol

-

Hydrochloric Acid (catalytic amount)

Procedure:

-

Dissolve the primary amine (1 equivalent) in ethanol in a round-bottom flask.

-

Add 4-fluorobenzaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the reaction mixture for several hours (e.g., 6 hours).

-

Cool the solution to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Antimicrobial Activity and Structure-Activity Relationships (SAR)

The incorporation of fluorine into the benzaldehyde moiety has a profound impact on the antimicrobial activity of the resulting chalcones and Schiff bases. The position and number of fluorine substituents are critical determinants of potency.

Data Presentation: Antimicrobial Activity of Fluorinated Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative fluorinated chalcones and Schiff bases against various pathogenic microbes.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Fluorinated Chalcones

| Compound ID | Substituent on Benzaldehyde Ring | S. aureus | E. coli | C. albicans | Reference |

| C1 | 4-F | 15.6 | >250 | 62.5 | [13] |

| C2 | 2-F | 7.81 | 125 | 31.25 | [13] |

| C3 | 2-CF₃ | 7.81 | 62.5 | 15.6 | [13] |

| C4 | 4-CF₃ | 31.25 | 125 | 62.5 | [14] |

| C5 | 3,5-bis(CF₃) | 25 | 50 | >100 | [15] |

Table 2: Antimicrobial Activity (MIC in µM) of Selected Fluorinated Schiff Bases

| Compound ID | Substituent on Benzaldehyde Ring | S. aureus | E. coli | C. albicans | Reference |

| S1 | 4-F | >1000 | 1550 | 48 | [16] |

| S2 | 2-CF₃ | >1000 | >1000 | 37 | [16] |

| S3 | 4-CF₃ | >1000 | >1000 | >1000 | [16] |

| S4 | 2,4-di-F | >1000 | >1000 | >1000 |

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals several key SAR trends:

-

Position of Fluorine: For chalcones, a fluorine or trifluoromethyl group at the 2-position of the benzaldehyde ring often leads to enhanced activity against both bacteria and fungi compared to substitution at the 4-position.[13]

-

Electron-Withdrawing Nature: The strong electron-withdrawing nature of fluorine and trifluoromethyl groups appears to be crucial for activity. This can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.

-

Lipophilicity: The introduction of fluorine generally increases the lipophilicity of the molecule, which can improve its ability to penetrate bacterial cell membranes.[7]

-

Number of Fluorine Substituents: The effect of multiple fluorine substitutions is not always additive. For instance, some difluoro-substituted chalcones have shown lower activity than their monofluoro counterparts.[7]

Diagram: Structure-Activity Relationship (SAR) Model

Caption: Simplified SAR model for fluorinated chalcones.

Mechanism of Action: Unraveling the Antimicrobial Effects

The antimicrobial mechanisms of compounds derived from fluorinated benzaldehydes are multifaceted and can vary depending on the specific scaffold.

Inhibition of Essential Bacterial Enzymes

Several studies suggest that fluorinated chalcones and Schiff bases can inhibit the function of crucial bacterial enzymes:

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics. Some chalcone derivatives have also been shown to inhibit DNA gyrase.[12]

-

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which is vital for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR leads to the cessation of bacterial growth.[9]

-

Protein Tyrosine Phosphatase B (PTPB): This enzyme is a virulence factor in Mycobacterium tuberculosis, and its inhibition has been identified as a mechanism of antitubercular chalcones.[7]

Disruption of Cell Membrane Integrity

The lipophilic nature of many fluorinated compounds allows them to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3]

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies provide a quantitative correlation between the physicochemical properties of a series of compounds and their biological activity. For antimicrobial chalcones, key descriptors often include:

-

Electronic Descriptors: Parameters such as the Hammett constant (σ) and the highest occupied molecular orbital (HOMO) energy can quantify the electron-donating or -withdrawing nature of substituents, which influences target binding.

-

Spatial Descriptors: Molecular shape and size, as described by Jurs descriptors, play a significant role in how well a molecule fits into the active site of an enzyme.[13]

-

Lipophilicity (logP): This parameter is crucial for predicting a molecule's ability to cross cell membranes.

A representative QSAR model for a series of antibacterial chalcones might take the form of a linear regression equation, such as:

pMIC = β₀ + β₁(Electronic Descriptor) + β₂(Spatial Descriptor) + β₃(logP)

where pMIC is the negative logarithm of the MIC, and the coefficients (β) indicate the relative importance of each descriptor. Such models are invaluable for the rational design of new, more potent antimicrobial agents.

Diagram: Proposed Mechanism of Action

Caption: Proposed mechanisms of action for fluorinated antimicrobials.

Conclusion and Future Perspectives

Fluorinated benzaldehyde intermediates are undeniably valuable assets in the quest for novel antimicrobial agents. Their synthetic accessibility and the tunable nature of fluorine substitution provide a robust platform for generating diverse libraries of bioactive compounds. The demonstrated efficacy of fluorinated chalcones and Schiff bases against a range of pathogenic bacteria and fungi underscores the potential of this chemical space.

Future research should focus on:

-

Elucidation of Precise Mechanisms: While enzyme inhibition and membrane disruption are implicated, more detailed mechanistic studies are needed to identify specific molecular targets and interactions.

-

Rational Design using QSAR and Molecular Modeling: The development and application of robust QSAR models will enable the in-silico screening and design of next-generation derivatives with improved potency and selectivity.

-

Exploration of Novel Scaffolds: While chalcones and Schiff bases are well-explored, fluorinated benzaldehydes can serve as starting materials for a wider variety of heterocyclic systems with potential antimicrobial activity.

-

Addressing Resistance: Investigating the potential for these compounds to overcome existing resistance mechanisms and their propensity for inducing new resistance will be crucial for their long-term viability.

By leveraging the unique properties of fluorine and a deep understanding of structure-activity relationships and mechanisms of action, the scientific community can continue to harness the potential of fluorinated benzaldehyde intermediates to develop the next generation of life-saving antimicrobial therapies.

References

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804.

- Yıldırım, S., et al. (2017). Design of potent fluoro-substituted chalcones as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 498-506.

- Gill, H., et al. (2015). Fluorine in medicinal chemistry: A century of progress and a 60-year retrospective of selected highlights. Journal of Medicinal Chemistry, 58(15), 5859-5893.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde. BenchChem.

- PrepChem. (n.d.). Preparation of 4-fluorobenzaldehyde. PrepChem.com.

- Devinyak, O., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1686.

- Amole, K. L., et al. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Chemistry Africa, 2(1), 47-55.

- Çolak, Ö. F., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.

- BenchChem. (2025).

- Tiji, S., & Bouzroura-Aichouche, S. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules, 19(11), 18783-18801.

- Hameed, R. N. (2024). DETERMINING ANTIMICROBIAL ACTIVITIES OF TRI- AND TETRA FLUORINE BEARING SCHIFF BASE LIGANDS AGAINST INFECTIOUS BACTERIA. Harran University.

- Chavan, A., & Sabale, P. (2020). Molecular docking study and antibacterial activity of novel chalcone derivatives.

- Kumar, P., et al. (2020).

- Alkhalaf, M. A. (2023). INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS. Harran University.

- Velagapudi, N., et al. (2017). synthesis, screening and qsar analysis of chalcone derivatives as potential anti bacterial agents. International Journal of Pharmaceutical and Chemical Sciences, 7(3), 211-218.

- de Oliveira, A. B., et al. (2024). Chalcone Derivatives as Antibacterial Agents: An Updated Overview. Current Topics in Medicinal Chemistry, 24.

- Matar, S. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 8(6), 850-857.

- Gür, M., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1686.

- Chalcone. (n.d.). In Wikipedia. Retrieved February 26, 2026.

- Singh, U. P., & Singh, P. (2014). Synthesis, antibacterial evaluation and QSAR analysis of Schiff base complexes derived from [2,2′-(ethylenedioxy)bis(ethylamine)] and aromatic aldehydes. MedChemComm, 5(5), 633-643.

- Keri, R. S., et al. (2021). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Molecules, 26(17), 5306.

- Sharma, V., et al. (2023). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. Molecules, 28(11), 4381.

- El-Sayed, W. M., et al. (2023). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Journal of Chemistry, 2023, 1-11.

- Al-Amiery, A. A., et al. (2012). Synthesis and characterization of a fluorinated Schiff base from benzimidazole and its metal complexes for antimicrobial and UV-protective cotton fabrics. Molecules, 17(5), 5703-5715.

- S. aureus DNA gyrase. (n.d.). In RCSB PDB. Retrieved February 26, 2026.

- Dihydrofolate reductase. (n.d.). In RCSB PDB. Retrieved February 26, 2026.

- Protein Tyrosine Phosphatase B. (n.d.). In RCSB PDB. Retrieved February 26, 2026.

- Kumar, S., et al. (2010). Antibacterial activity and QSAR of chalcones against biofilm-producing bacteria isolated from marine waters. SAR and QSAR in Environmental Research, 21(3-4), 247-263.

- Raj, V., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4873.

- Al-Ghorbani, M., et al. (2022). Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents. Molecules, 27(22), 7904.

- G. Lesher, et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065.

- Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alky-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.

- Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S22.

- BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.

- Chu, D. T. W., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.

- Marques, B., et al. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.

- Apollo Scientific. (2026, January 19).

- Domagala, J. M., et al. (1986). 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid, a new antibacterial agent. Journal of Medicinal Chemistry, 29(3), 394-404.

- Pal, R., & Vikas. (2019). Chalcone-related small molecules as potent antibacterial and antifungal agents. Journal of Molecular Structure, 1179, 649-657.

- Salih, S. M., et al. (2023). Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. Molecules, 28(14), 5532.

- MilliporeSigma. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Preparation of 4-Fluorobenzaldehyde-2,3,5,6-D4. BenchChem.

- Chavan, A., & Sabale, P. (2020). 3D-QSAR STUDIES OF ANTI-BACTERIAL CHALCONES. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1145-1153.

- Prasad, Y. R., et al. (2008). QSAR Studies on Chalcone derivatives as antibacterial agents against Bacillus pumilis. ARKIVOC, 2008(xi), 266-276.

- Al-Amiery, A. A., et al. (2012). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Scientific Technology, 1(1), 1-5.

- Chohan, Z. H., et al. (2015). Synthesis, characterization and biological studies of some new triazole derived Schiff bases and their metal complexes. Journal of the Serbian Chemical Society, 80(10), 1235-1246.

- Singhal, S., et al. (2021). Synthesis and antibacterial activity of some novel bis indole-based Schiff bases. Journal of the Indian Chemical Society, 98(9), 100123.

- Xu, J., et al. (2020). A novel and green cellulose-based antibacterial complex of a Schiff base with Cu against Escherichia coli and Staphylococcus aureus.

Sources

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Design of potent fluoro-substituted chalcones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]

- 6. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, antibacterial evaluation and QSAR analysis of Schiff base complexes derived from [2,2′-(ethylenedioxy)bis(ethylamine)] and aromatic aldehydes - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial activity and QSAR of chalcones against biofilm-producing bacteria isolated from marine waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes [mdpi.com]

Technical Guide: Solubility Profile & Solvent Selection for 3-(benzyloxy)-2,6-difluorobenzaldehyde

Topic: Solubility profile of 3-(benzyloxy)-2,6-difluorobenzaldehyde in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Identity

3-(benzyloxy)-2,6-difluorobenzaldehyde (CAS: 1228956-95-3) is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and Nav1.7 antagonists. Its structural core—a benzaldehyde moiety substituted with electron-withdrawing fluorine atoms and a lipophilic benzyloxy group—dictates a specific solubility footprint essential for process optimization.

This guide provides a technical analysis of its solubility across solvent classes, establishing protocols for purification, reaction medium selection, and crystallization.

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

-

Molecular Formula: C₁₄H₁₀F₂O₂[1]

-

Molecular Weight: 248.23 g/mol [2]

-

Physical State: Crystalline Solid (typically off-white to pale yellow)

-

Predicted LogP: ~3.3 (Lipophilic)

-

Key Functional Groups:

-

Aldehyde: Electrophilic, moderately polar, susceptible to oxidation.

-

Difluoro-substitution: Increases lipophilicity relative to non-fluorinated analogs; alters crystal packing.

-

Benzyloxy ether: Adds significant non-polar bulk, driving solubility in organic media.

-

Solubility Profile Matrix

The following profile is derived from structural analysis and standard behavior of lipophilic benzaldehyde derivatives. This matrix guides solvent selection for synthesis (reaction media) and purification (crystallization).

Table 1: Solubility Classification by Solvent Type

| Solvent Class | Representative Solvents | Solubility Behavior | Operational Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; chromatography mobile phase. |

| Polar Aprotic | THF, Ethyl Acetate (EtOAc), Acetone | High | Reaction media; dissolving crude for silica loading. |

| Super-Polar Aprotic | DMSO, DMF, DMAc | Very High | Reaction media for SₙAr reactions; difficult to remove (high BP). |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol (IPA) | Moderate (Temp. Dependent) | Ideal for Recrystallization. Soluble at reflux, sparingly soluble at RT/0°C. |

| Non-Polar Hydrocarbons | Hexanes, Heptane, Pentane | Low / Insoluble | Anti-solvent for precipitation; wash solvent to remove non-polar impurities. |

| Aqueous | Water, Brine | Insoluble | Aqueous workup phase; anti-solvent for crash-precipitation from DMSO/DMF. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific lot.

-

Preparation: Weigh 100 mg of 3-(benzyloxy)-2,6-difluorobenzaldehyde into a tared 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume (

) required for complete dissolution (clear solution, no particulates). -

Calculation:

-

Validation: If

, the solubility is

Protocol B: Recrystallization Strategy (Purification)

Based on the "Solubility Matrix," a mixed-solvent system is recommended to achieve high purity (>98%).

Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Rationale: This system avoids the potential acetal formation risk associated with alcohols/aldehydes under acidic catalysis, though Ethanol is a viable alternative if the pH is neutral.

-

Dissolution: Dissolve crude solid in the minimum volume of hot Ethyl Acetate (approx. 60-70°C).

-

Filtration: Perform a hot filtration (if necessary) to remove insoluble inorganic salts (e.g., KF, K₂CO₃ from synthesis).

-

Nucleation: Slowly add hot n-Heptane dropwise until a persistent slight turbidity appears.

-

Clarification: Add 1-2 drops of Ethyl Acetate to restore clarity.

-

Crystallization: Allow the solution to cool to room temperature (RT) slowly (2-3 hours) with gentle stirring. Then, cool to 0-4°C for 1 hour.

-

Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 10% EtOAc/Heptane.

Process Chemistry & Solvent Selection Logic

Reaction Solvent Compatibility

When using 3-(benzyloxy)-2,6-difluorobenzaldehyde as a starting material:

-

Reductive Amination: Use DCM or 1,2-Dichloroethane (DCE) . These solvents maintain high solubility for both the aldehyde and the amine partner, facilitating imine formation.

-

Wittig Olefination: Use THF or Toluene . Toluene allows for higher reaction temperatures if the ylide is stable, while THF offers excellent solubilization of phosphonium salts.

-

Oxidation (to Acid): Acetonitrile/Water mixtures are common. The aldehyde has low water solubility, so Acetonitrile acts as a co-solvent to bring the oxidant and substrate into contact.

Green Chemistry Alternatives

For industrial scaling, replace hazardous solvents with greener equivalents without compromising solubility:

-

Replace DCM with 2-MeTHF: 2-Methyltetrahydrofuran offers similar dissolving power but separates cleaner from water and has a higher boiling point.

-

Replace DMF with NBP: N-Butylpyrrolidinone is a safer alternative for high-temperature nucleophilic substitutions.

Visualization of Workflows

Diagram 1: Solubility-Based Solvent Selection Logic

This decision tree aids in selecting the correct solvent based on the operational goal (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Diagram 2: Recrystallization Workflow

A step-by-step visualization of the purification protocol described in Section 3.

Caption: Optimized recrystallization workflow using the Ethyl Acetate/Heptane binary system.

References

-

Sigma-Aldrich. 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde Product Information. Retrieved from (Search Term: 1228956-95-3).

-

PubChem. 3-Benzyloxybenzaldehyde Compound Summary (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

-

PrepChem. Synthesis of 2,6-difluorobenzaldehyde (Precursor Synthesis). Retrieved from [Link]

-

Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes (Purification Protocols). Retrieved from [Link]

Sources

Metabolic Stability of Benzyloxy-Substituted Fluorobenzaldehydes: An In-Depth Technical Guide

Executive Summary

This guide details the metabolic disposition of benzyloxy-substituted fluorobenzaldehydes, a privileged scaffold in medicinal chemistry often utilized as intermediates for radiotracers (PET), covalent inhibitors, and Schiff base prodrugs. The metabolic stability of this chemotype is governed by a "tug-of-war" between two primary soft spots: the highly reactive aldehyde moiety (susceptible to cytosolic Aldehyde Oxidase and mitochondrial ALDH) and the benzyloxy ether linkage (susceptible to microsomal CYP450 O-dealkylation).

Strategic fluorination on the central aromatic ring does not merely act as a steric block; it modulates the electronic density of the carbonyl carbon, directly influencing the rate of nucleophilic attack by metabolic enzymes. This guide provides the mechanistic rationale and validated experimental protocols to assess and optimize the stability of these compounds.

Mechanistic Analysis: The Metabolic "Kill Switch"

The metabolic clearance of benzyloxy-fluorobenzaldehydes is rarely driven by a single enzyme. It is a bipartite process involving Phase I oxidation and dealkylation.

The Aldehyde Warhead (Cytosolic & Mitochondrial Clearance)

Unlike typical drug scaffolds, aldehydes are electrophilic "soft spots." They are rapidly cleared via two non-CYP pathways:

-

Aldehyde Oxidase (AO): A cytosolic molybdo-flavoenzyme.[1] AO attacks the electron-deficient carbonyl carbon. Fluorine substitution, particularly at the para or ortho positions relative to the aldehyde, withdraws electron density (

-induction), making the carbonyl carbon more electrophilic and potentially increasing clearance by AO, contrary to the general "fluorine blocks metabolism" rule which applies to aromatic hydroxylation. -

Aldehyde Dehydrogenase (ALDH): Oxidizes the aldehyde to the corresponding benzoic acid. This is the dominant pathway for unhindered aldehydes.

The Benzyloxy Linker (Microsomal CYP Clearance)

The benzyloxy group is a classic substrate for CYP3A4 and CYP2D6 . The mechanism involves O-dealkylation:

-

Hydroxylation of the benzylic methylene carbon.

-

Spontaneous collapse of the hemiacetal intermediate.

-

Release of the phenol (fluorohydroxybenzaldehyde) and benzaldehyde (from the protecting group).

Crucial Insight: The "BROD" assay (Benzyloxyresorufin-O-dealkylase) specifically uses a benzyloxy motif to measure CYP3A activity.[2] Consequently, bulky benzyloxy groups are high-clearance liabilities unless the aromatic ring is substituted to hinder the enzyme's access to the methylene linker.

The Fluorine Effect

Fluorine is introduced to block metabolic hotspots (aromatic hydroxylation).

-

Metabolic Blocking: A C-F bond (~116 kcal/mol) is stronger than a C-H bond (~99 kcal/mol), effectively preventing CYP-mediated hydroxylation at that specific carbon.

-

Electronic Modulation:

-

2-Fluoro (Ortho): Sterically hinders the aldehyde but increases electrophilicity.

-

4-Fluoro (Para): Blocks the primary site of P450 hydroxylation but has minimal steric impact on the aldehyde or benzyloxy group.

-

Visualizing the Metabolic Fate

The following diagram illustrates the divergent pathways. Note that standard microsomal assays often miss the AO pathway because AO is cytosolic and requires no NADPH cofactor.

Figure 1: Divergent metabolic pathways. Note that AO-mediated oxidation (Red) often dominates for aldehydes but is missed in standard microsomal assays.

Experimental Protocols: Validating Stability

To accurately assess the stability of this specific scaffold, you cannot rely solely on Liver Microsomes (HLM). You must use a system that captures both CYP (microsomal) and AO (cytosolic) activity.

Protocol A: The "Total Clearance" Assay (S9 Fraction)

Rationale: Liver S9 fractions contain both microsomes (CYP) and cytosol (AO/ALDH), providing a complete picture of aldehyde metabolism.

Materials:

-

Pooled Human Liver S9 (HLS9) (20 mg/mL protein conc).

-

Cofactors: NADPH (for CYPs) and Hydralazine (optional, as a specific AO inhibitor to prove mechanism).

-

Test Compound: Benzyloxy-fluorobenzaldehyde (10 mM DMSO stock).

Step-by-Step Methodology:

-

Preparation: Dilute test compound to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-Incubation: Add HLS9 (final conc. 1.0 mg/mL) and incubate at 37°C for 5 minutes.

-

Control Arm: Add Hydralazine (25 µM) to inhibit AO if distinguishing pathways is required.

-

-

Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS monitoring the parent transition.[3]

Protocol B: Data Calculation

Calculate the in vitro intrinsic clearance (

Interpretation Table:

| CL_int (µL/min/mg) | Classification | Likely In Vivo Consequence |

| < 10 | Low Clearance | Good metabolic stability; suitable for systemic distribution. |

| 10 - 45 | Moderate | Partial first-pass metabolism; dose adjustment may be needed. |

| > 45 | High Clearance | Rapid oxidation to benzoic acid; likely requires prodrug strategy or structural modification. |

Structural Optimization Strategies

If your benzyloxy-fluorobenzaldehyde shows high clearance (

-

Block the Benzylic Position:

-

Modification: Add a methyl group to the benzylic carbon (forming an

-methylbenzyl ether). -

Effect: Sterically hinders CYP-mediated hydroxylation (O-dealkylation).

-

-

Deactivate the Aldehyde:

-

Modification: Introduce an electron-donating group (e.g., -OMe) para to the aldehyde if the fluorine is elsewhere.

-

Effect: Reduces the electrophilicity of the carbonyl, slowing down AO attack.

-

-

Fluorine Walk:

-

Modification: Move the fluorine from para to ortho.

-

Effect:Ortho-fluorine can form intramolecular H-bonds or dipole interactions that alter the conformation, potentially shielding the aldehyde from ALDH.

-

Decision Tree for Assay Selection

Use this logic flow to select the correct assay for your specific derivative.

Figure 2: Assay selection logic. Aldehydes require S9 or Cytosolic fractions to detect AO-mediated clearance.

References

-

BenchChem. (2025).[4][5] An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from

-

Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[6] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Hutzler, J. M., et al. (2013). "Strategies for a comprehensive understanding of metabolism by aldehyde oxidase." Expert Opinion on Drug Metabolism & Toxicology, 9(2), 153-168. Link

- Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity, 4(3), 257-405.

Sources

- 1. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 2. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mercell.com [mercell.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Strategic Deployment of the 2,6-Difluorobenzaldehyde Scaffold in Modern Kinase Inhibitor Design: A Technical Guide

Foreword: The Kinase Inhibitor Landscape and the Quest for Specificity

The era of targeted therapy in medicine, particularly in oncology, has been profoundly shaped by the development of protein kinase inhibitors. These small molecules are designed to interfere with the catalytic activity of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The success of drugs like Imatinib has paved the way for a multitude of FDA-approved kinase inhibitors, revolutionizing treatment paradigms for various malignancies.[1]

However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors. Off-target effects, leading to toxicity and adverse events, are a constant concern for medicinal chemists. This has driven the exploration of novel chemical scaffolds that can confer both high potency and selectivity. Among these, the 2,6-difluorobenzaldehyde scaffold has emerged as a particularly valuable building block in the design of a new generation of kinase inhibitors. This technical guide will provide an in-depth exploration of the multifaceted role of this scaffold, from its fundamental physicochemical properties to its strategic application in approved and investigational kinase inhibitors.

The Physicochemical Advantage: Why Two Fluorines Matter

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[2] The 2,6-difluoro substitution pattern on a phenyl ring, often originating from 2,6-difluorobenzaldehyde, offers a unique combination of electronic and steric effects that are particularly advantageous in the context of kinase inhibition.

The two fluorine atoms, being highly electronegative, create a strong dipole moment and alter the electrostatic potential of the aromatic ring. This can lead to favorable interactions with the kinase active site, including non-canonical hydrogen bonds and dipole-dipole interactions. Furthermore, the ortho-difluoro substitution pattern sterically influences the conformation of the molecule, often forcing adjacent chemical groups into a preferred orientation for binding. This conformational constraint can reduce the entropic penalty upon binding, thereby increasing affinity.

From a pharmacokinetic perspective, the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. This inherent metabolic stability can significantly improve the half-life and oral bioavailability of a drug candidate.

Case Study: The 2,6-Dihalogenated Phenyl Moiety in Bosutinib

A prominent example illustrating the importance of a di-halogenated phenyl ring in an FDA-approved kinase inhibitor is Bosutinib (Bosulif) .[3][4][5][6][7] Bosutinib is a potent inhibitor of the Bcr-Abl and Src family tyrosine kinases, indicated for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[3][5]

While Bosutinib itself contains a 2,4-dichloro-5-methoxyphenylamino moiety, its structural features and binding mode provide valuable insights that are directly applicable to the 2,6-difluorobenzaldehyde scaffold. The di-halogenated ring plays a crucial role in anchoring the inhibitor within the ATP-binding pocket.

Binding Mode and Key Interactions

The 2,4-dichloro substitution pattern in Bosutinib positions the phenyl ring in a hydrophobic pocket adjacent to the hinge region of the kinase. The chlorine atoms contribute to favorable van der Waals interactions within this pocket. Although not a direct hinge-binder itself, the orientation of this ring, influenced by the halogens, is critical for the overall binding affinity and selectivity of the inhibitor.

The following diagram illustrates the general structure of a kinase inhibitor and highlights the key interaction regions within the ATP-binding site.

Caption: Generalized structure of a kinase inhibitor and its interactions within the kinase active site.

Synthetic Strategies

The synthesis of Bosutinib and its analogs often involves the coupling of a quinoline core with a substituted aniline, such as 2,4-dichloro-5-methoxyaniline.[8][9][10] This highlights a common synthetic approach where the di-halogenated aniline, a close relative of the corresponding benzaldehyde, is a key building block. For researchers working with the 2,6-difluorobenzaldehyde scaffold, this precursor can be readily converted to the corresponding aniline via reductive amination or other standard organic transformations.

The 2,6-Difluorophenyl Group in Hinge-Binding and Beyond

The primary role of many heterocyclic scaffolds in kinase inhibitors is to form hydrogen bonds with the backbone of the "hinge" region, which connects the N- and C-lobes of the kinase domain. The 2,6-difluorophenyl moiety, while not typically a direct hinge-binder itself, plays a critical role in positioning the hinge-binding heterocycle for optimal interaction.

Conformational Control and Selectivity

The steric bulk and electronic properties of the two ortho-fluorine atoms can restrict the rotation of the bond connecting the phenyl ring to the rest of the inhibitor. This torsional constraint can pre-organize the inhibitor into a bioactive conformation, which is energetically favorable for binding to the target kinase. This pre-organization can lead to a significant increase in potency and can also contribute to selectivity, as off-target kinases may not be able to accommodate this constrained conformation.

Case Study: Protein Kinase C Theta (PKCθ) Inhibitors

Research into inhibitors of Protein Kinase C theta (PKCθ), a key enzyme in T-cell activation and a target for autoimmune diseases, has demonstrated the synthetic utility of the 2,6-difluoro pattern.[2][3][5] In the development of novel PKCθ inhibitors, a 3-substituted-2,6-difluoropyridine scaffold has been employed.[2][3] While the core is a pyridine, the principles of utilizing the 2,6-difluoro substitution are directly transferable.

The 2,6-difluoropyridine serves as a versatile starting material for the synthesis of 2,3,6-trisubstituted pyridines, which are potent PKCθ inhibitors.[2][3] The fluorine atoms act as excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the sequential and regioselective introduction of different functionalities. One of the introduced substituents can then act as the hinge-binding moiety, while the other can be tailored to interact with other regions of the active site.

The co-crystal structure of a lead compound bound to PKCθ revealed that the substituted pyridine ring, derived from the 2,6-difluoro precursor, positions the inhibitor for optimal interactions within both hydrophilic and lipophilic regions of the active site.[3]

The following diagram illustrates a general synthetic workflow for creating diverse kinase inhibitors from a 2,6-difluorinated aromatic starting material.

Caption: Synthetic workflow for generating kinase inhibitor libraries from a 2,6-difluorinated scaffold.

Experimental Protocols: A Guide for the Bench Scientist

The following provides a generalized, conceptual protocol for the synthesis of a kinase inhibitor incorporating the 2,6-difluorobenzaldehyde scaffold. Specific reagents and conditions will vary depending on the target kinase and the desired final compound.

General Synthesis of a 2,6-Difluorophenyl-Substituted Heterocyclic Kinase Inhibitor

Step 1: Reductive Amination of 2,6-Difluorobenzaldehyde

-

To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add the desired primary or secondary amine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-